N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Alkylation: The thiadiazole ring is then alkylated with 1-ethylpropyl bromide to introduce the 1-ethylpropyl group.
Amidation: The final step involves the reaction of the alkylated thiadiazole with N,N-dimethyltetrahydro-1,4(2H)-pyridinedicarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(1-ETHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2S/c1-5-11(6-2)14-18-19-15(24-14)17-13(22)12-7-9-21(10-8-12)16(23)20(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWYIRIJWQFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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